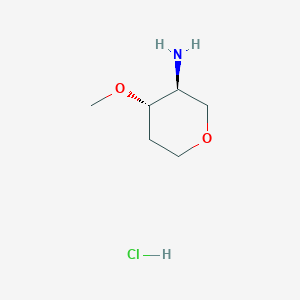![molecular formula C14H9Cl2NO2 B11782943 (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dichlorophenyl group and a methanol group attached to the benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst to form the benzoxazole ring. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)aldehyde or (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid.
Applications De Recherche Scientifique
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(3,4-Dichlorophenyl)benzo[d]oxazole): Lacks the methanol group but shares the benzoxazole core.
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)amine: Contains an amine group instead of a methanol group.
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
The presence of the methanol group in (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol imparts unique chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methanol group may enhance the compound’s solubility and bioavailability, making it a valuable candidate for medicinal chemistry research .
Propriétés
Formule moléculaire |
C14H9Cl2NO2 |
|---|---|
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-6,18H,7H2 |
Clé InChI |
KCIMTZRPDCVHTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)



![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)
